Azetidin-3-yl isopropylcarbamate
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Overview
Description
Azetidin-3-yl N-(propan-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an azetidine ring and a carbamate group. This compound has gained attention due to its potential use in drug development and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl N-(propan-2-yl)carbamate typically involves the reaction of azetidine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azetidine and isopropyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of azetidin-3-yl N-(propan-2-yl)carbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl N-(propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Azetidin-3-yl N-(propan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azetidin-3-yl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Azetidin-3-yl N-(tert-butyl)carbamate
- Azetidin-3-yl N-(methyl)carbamate
- Azetidin-3-yl N-(ethyl)carbamate
Uniqueness
Azetidin-3-yl N-(propan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
azetidin-3-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)9-7(10)11-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
ZMSIIICZVIHEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1CNC1 |
Origin of Product |
United States |
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